3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound features a benzothiadiazine-1,1-dione core substituted with a 3-oxopropyl chain linked to a 4-benzylpiperazine moiety. The benzothiadiazine scaffold is known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects . The 4-benzylpiperazine group may enhance binding to central nervous system (CNS) receptors or improve metabolic stability compared to simpler substituents.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-21(25-14-12-24(13-15-25)16-17-6-2-1-3-7-17)11-10-20-22-18-8-4-5-9-19(18)29(27,28)23-20/h1-9H,10-16H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSKDSDWEPBWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with a suitable benzothiadiazine precursor under controlled conditions. The reaction often requires the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous quality control measures and the use of advanced analytical techniques to monitor the reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered biological activity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analog: 3-(α-Styryl)-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide
Key Features :
Comparison :
- Stability : The dihydro structure (unsaturated vs. saturated side chain) could influence metabolic stability.
Structural Analog: 3-(Piperidin-3-yl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione Hydrochloride
Key Features :
Comparison :
- Pharmacokinetics : The piperidine moiety may reduce solubility compared to the benzylpiperazine group due to lower polarity.
- Synthetic Accessibility : Both compounds require multi-step synthesis, but the piperidine derivative’s hydrochloride salt suggests easier purification.
Structural Analog: 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione
Key Features :
- Core : Benzothiadiazine-1,1-dione with a dihydro structure.
- Substituent : 6-Bromo-4-oxochromenyl group.
- Crystallography: Monoclinic crystal system (P21/n space group) with hydrogen bonding influencing packing .
Comparison :
- Solubility : The chromenyl group’s hydrophobicity could reduce aqueous solubility compared to the target compound.
Structural Analog: 3-(4-Methoxyphenyl)-2-(2-Phenylethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione
Key Features :
- Core : Benzothiadiazine-1,1-dione with dihydro structure.
- Substituents : 4-Methoxyphenyl and phenylethyl groups.
- Commercial Availability: Listed in Biosynth’s catalog (Cat. No. ZQB44855) .
Comparison :
- Synthetic Complexity : Multiple aromatic substituents may complicate synthesis relative to the target compound.
Biological Activity
The compound 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a derivative of benzothiadiazine, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C24H26N2O4
- Molecular Weight : 406.47 g/mol
- CAS Number : 919740-48-0
Recent studies have indicated that compounds within the benzothiadiazine family exhibit various mechanisms of action, including:
- GABA-A Receptor Modulation : Some derivatives have shown potential as anticonvulsants by interacting with GABA-A receptors, enhancing inhibitory neurotransmission .
- Antioxidant Activity : Benzothiadiazines are noted for their ability to scavenge free radicals, thus exhibiting protective effects against oxidative stress .
- Inhibition of Enzymes : Certain derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation .
Anticonvulsant Effects
A study evaluated the anticonvulsant properties of various benzothiadiazine derivatives using the pentylenetetrazol (PTZ) model in mice. The results demonstrated that specific structural modifications significantly enhanced anticonvulsant activity. For instance:
- Compound 4h , a related benzothiadiazine derivative, exhibited promising anticonvulsant effects in chemically-induced seizure models .
Antioxidant Properties
The antioxidant activity of benzothiadiazines has been attributed to their ability to donate electrons and neutralize free radicals. This property is crucial in preventing cellular damage and has implications for neuroprotection and anti-aging therapies .
CDK Inhibition
Research has highlighted the potential of benzothiadiazines as CDK inhibitors. For example, certain derivatives have been shown to prevent the overproliferation of cancer cells by inhibiting CDK4 activity. This suggests a possible role in cancer treatment strategies .
Case Studies
-
Study on Anticonvulsant Activity :
- Objective : To assess the efficacy of novel benzothiadiazine derivatives.
- Methodology : Mice were administered PTZ to induce seizures; the protective effect of the compounds was measured.
- Findings : Compounds with specific substitutions on the benzothiadiazine ring showed significant reductions in seizure frequency and duration.
-
Antioxidant Efficacy Evaluation :
- Objective : To evaluate the antioxidant capacity of selected benzothiadiazine derivatives.
- Methodology : DPPH radical scavenging assay was employed.
- Results : Several derivatives demonstrated high radical scavenging activity compared to standard antioxidants.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O4 |
| Molecular Weight | 406.47 g/mol |
| Anticonvulsant Activity | Effective in PTZ model |
| Antioxidant Activity | High radical scavenging ability |
| CDK Inhibition | Prevents cancer cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
